molecular formula C18H17N3O3S B2561786 4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide CAS No. 1257550-32-5

4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide

Cat. No.: B2561786
CAS No.: 1257550-32-5
M. Wt: 355.41
InChI Key: VDQZGKWUYNSDBF-UHFFFAOYSA-N
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Description

4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates One common method involves the condensation of a thiophene derivative with a hydrazide to form the oxadiazole ringThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce hydrazide derivatives .

Mechanism of Action

The mechanism of action of 4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and oxadiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its ability to intercalate with DNA can contribute to its anticancer properties by disrupting DNA replication and transcription .

Comparison with Similar Compounds

Properties

IUPAC Name

4-phenyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-16(19-17-21-20-15(24-17)13-6-11-25-12-13)18(7-9-23-10-8-18)14-4-2-1-3-5-14/h1-6,11-12H,7-10H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQZGKWUYNSDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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